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(2S,3S)-2,3-dimethylmorpholine

hydrochloride

CAS No.: 316806-96-9

Cat. No.: B2834388

Get Quote

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a

"privileged scaffold." Its incorporation into bioactive molecules is a well-established strategy to

enhance physicochemical properties, often serving as a bioisosteric replacement for less stable

or more basic piperidine rings.[1] The presence of the oxygen atom lowers the basicity of the

nitrogen and can improve metabolic stability, aqueous solubility, and even blood-brain barrier

permeability.[2]

This guide focuses on a specific, stereochemically defined derivative: (2S,3S)-2,3-
dimethylmorpholine hydrochloride. The defining feature of this molecule is the cis

relationship between the two methyl groups at the C2 and C3 positions, a precise three-

dimensional arrangement that is critical for its interaction with biological targets. The

hydrochloride salt form is intentionally prepared to improve the compound's stability, handling

characteristics, and, most importantly, its water solubility, which is a crucial attribute for

substances used in pharmaceutical research and development.[3][4]

This document serves as a technical resource for researchers, chemists, and drug

development professionals, providing in-depth information on the chemical structure,
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stereochemistry, synthesis, and comprehensive analytical characterization of this important

chiral building block.

PART 1: Chemical Structure and Stereochemical
Integrity
The identity of (2S,3S)-2,3-dimethylmorpholine hydrochloride is defined by its molecular

formula, connectivity, and precise spatial arrangement of its atoms.

Molecular Identity:

Chemical Name: (2S,3S)-2,3-dimethylmorpholine hydrochloride

Molecular Formula: C₆H₁₄ClNO

Molecular Weight: 151.64 g/mol

Stereochemistry and Conformational Analysis
The designation "(2S,3S)" specifies the absolute configuration at the two chiral centers, C2 and

C3. This nomenclature indicates that both methyl groups are oriented on the same face of the

morpholine ring, resulting in a cis diastereomer.[5]

Like cyclohexane, the morpholine ring adopts a stable chair conformation to minimize torsional

and steric strain. In (2S,3S)-2,3-dimethylmorpholine, the thermodynamically preferred

conformation places both the C2 and C3 methyl groups in equatorial positions. This

arrangement avoids unfavorable 1,3-diaxial interactions that would occur if the methyl groups

were in axial positions, providing greater stability.[6]

Diagram: Chemical Structure and Conformation
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Figure 1. Structure and Preferred Conformation
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Caption: 2D and 3D representations of (2S,3S)-2,3-dimethylmorpholine hydrochloride.

The Role of the Hydrochloride Salt
The free base form of (2S,3S)-2,3-dimethylmorpholine is an amine and, as such, can be readily

protonated by a strong acid like hydrochloric acid (HCl).[7] This acid-base reaction converts the

neutral, often oily or low-melting amine into a crystalline, ionic salt.[7]

Key Advantages of the Hydrochloride Form:

Enhanced Solubility: Salt formation dramatically increases aqueous solubility, which is critical

for biological assays and potential formulation development.[3]

Improved Stability and Shelf-Life: Crystalline salts are generally more stable and have a

longer shelf-life than their free base counterparts.[3]

Ease of Handling: The conversion to a solid, non-volatile salt simplifies weighing and

handling in a laboratory setting.

Diagram: Hydrochloride Salt Formation
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Caption: The acid-base reaction forming the hydrochloride salt.

PART 2: Synthesis and Analytical Validation
The synthesis of a specific stereoisomer like (2S,3S)-2,3-dimethylmorpholine requires precise

control over stereochemistry. Asymmetric synthesis methodologies are paramount to achieving

high enantiomeric purity.

Synthetic Strategy: Asymmetric Hydrogenation
One of the most efficient and atom-economical methods for preparing chiral morpholines is the

asymmetric hydrogenation of a corresponding dehydromorpholine (oxazine) precursor.[2][8]

This approach utilizes a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with

a chiral phosphine ligand to direct the addition of hydrogen across the double bond from a

specific face, thereby establishing the desired stereocenters with high enantioselectivity.[8][9]

Diagram: General Synthetic Workflow
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Caption: Workflow for synthesis via asymmetric hydrogenation and salt formation.

Experimental Protocol: Synthesis and Salt Formation
This protocol is a representative example based on established methods for asymmetric

hydrogenation of similar substrates.[8]

Step 1: Asymmetric Hydrogenation

Catalyst Preparation: In an inert atmosphere glovebox, add the chiral bisphosphine ligand

(e.g., SKP-Phos) and [Rh(COD)₂]BF₄ to a dried Schlenk tube. Add anhydrous, degassed
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solvent (e.g., methanol) and stir for 30 minutes at room temperature.

Reaction Setup: In a separate autoclave vessel, dissolve the 2,3-dimethyl-3,4-dihydro-2H-

1,4-oxazine substrate in anhydrous, degassed methanol.

Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. Seal the

autoclave, purge several times with hydrogen gas, and then pressurize to 50 atm.

Reaction: Stir the mixture at a controlled temperature (e.g., 50°C) for 24 hours. Monitor

reaction completion using GC-MS.

Work-up: Carefully depressurize the autoclave. Concentrate the reaction mixture under

reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the enantiomerically enriched (2S,3S)-2,3-dimethylmorpholine free base.

Step 2: Hydrochloride Salt Formation

Dissolve the purified free base in anhydrous diethyl ether.

Cool the solution to 0°C in an ice bath.

Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

A white precipitate will form. Continue stirring for 30 minutes at 0°C.

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under

high vacuum to yield (2S,3S)-2,3-dimethylmorpholine hydrochloride as a white crystalline

solid.

Comprehensive Analytical Characterization
Rigorous analytical testing is required to confirm the structure, purity, and stereochemical

integrity of the final product.
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Analytical Technique Purpose
Expected Results / Key

Characteristics

¹H NMR
Structural confirmation and

relative stereochemistry

Complex multiplet patterns for

ring protons. Doublets for the

two methyl groups. Coupling

constants help confirm the cis

(equatorial-equatorial)

relationship.

¹³C NMR Carbon skeleton confirmation

Four distinct signals for the

morpholine ring carbons and

two signals for the methyl

carbons. Chemical shifts are

influenced by adjacent N and

O atoms.[6]

LC-MS
Molecular weight confirmation

and purity assessment

A parent ion peak

corresponding to the

protonated free base [M+H]⁺

at m/z ≈ 116.1.[5] Purity is

determined by peak area

integration.

FTIR Functional group identification

Broad N-H stretch (from

NH₂⁺), C-H stretches (alkane),

C-O stretch (ether), and N-H

bend.[10]

Chiral HPLC/SFC
Enantiomeric purity (e.e.)

determination

Separation of the (2S,3S) and

(2R,3R) enantiomers on a

chiral stationary phase,

allowing for quantification of

enantiomeric excess.[11][12]

Melting Point Purity and identity check

A sharp, defined melting point

range characteristic of a pure

crystalline solid.
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Diagram: Analytical Validation Workflow
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Caption: A comprehensive workflow for the analytical validation of the final product.

Detailed Analytical Protocols
Protocol: NMR Analysis

Sample Preparation: Dissolve ~10 mg of (2S,3S)-2,3-dimethylmorpholine hydrochloride
in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher NMR spectrometer.[13]

[14]

Data Processing: Reference the spectra to the residual solvent peak.[15] Integrate ¹H signals

and assign all peaks.

Interpretation: Analyze coupling constants and chemical shifts to confirm the morpholine ring

structure and the cis orientation of the methyl groups.
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Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

Column: Select an appropriate chiral stationary phase (CSP), such as a cyclofructan-based

or polysaccharide-based column.[12]

Mobile Phase: Use a mobile phase system suitable for amine separation, often a mixture of

a nonpolar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) with a small

amount of an amine additive (e.g., diethylamine) to improve peak shape.[12]

Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase.

Analysis: Inject the sample and monitor the elution profile with a UV detector.

Quantification: Integrate the peak areas for the (2S,3S) enantiomer and the (if present)

(2R,3R) enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁

- Area₂) / (Area₁ + Area₂) ] × 100.

Conclusion
(2S,3S)-2,3-dimethylmorpholine hydrochloride is a valuable chiral building block whose

utility is rooted in its precise three-dimensional structure. The cis configuration of the methyl

groups, maintained in a stable diequatorial chair conformation, provides a defined

stereochemical framework for the development of more complex molecules. Its synthesis relies

on modern asymmetric catalytic methods to ensure high enantiopurity, and its identity is

confirmed through a suite of rigorous analytical techniques. The conversion to a hydrochloride

salt enhances its physicochemical properties, making it a practical and reliable tool for

researchers in pharmaceutical and chemical sciences. This guide provides the foundational

technical knowledge necessary for the confident application of this compound in advanced

research and development projects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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